Carnitine HCl
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Overview
Description
Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. It plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. Carnitine hydrochloride is derived from the amino acids lysine and methionine and is essential for the removal of metabolic waste products from cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-carnitine hydrochloride involves several steps. One common method starts with R-epoxy chloropropane, hydrocyanic acid, and trimethylamine as raw materials. These react under the influence of a basic catalyst at temperatures ranging from 0 to 150°C and pressures between 0.05 to 2.0 MPa. The reaction time can vary from 0.5 to 36 hours. The resulting product, L-cyanocarnitine chloride, is then hydrolyzed with concentrated hydrochloric acid at 30 to 120°C for 1 to 36 hours to produce L-carnitine hydrochloride .
Industrial Production Methods
Industrial production of L-carnitine hydrochloride typically involves the same synthetic route but on a larger scale. The process includes distillation to recover residual raw materials and solvents, followed by crystallization using absolute ethyl alcohol as a solvent. The final product is obtained through recrystallization, which ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: Carnitine can be oxidized to form acylcarnitines, which are essential intermediates in fatty acid metabolism.
Reduction: Reduction reactions can convert acylcarnitines back to carnitine.
Substitution: Carnitine can participate in substitution reactions, particularly in the formation of esters with fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include acyl-CoA and enzymes like carnitine palmitoyltransferase.
Reduction: NADH or NADPH can act as reducing agents.
Substitution: Fatty acids and coenzyme A are typical reagents in esterification reactions.
Major Products
Acylcarnitines: Formed during the oxidation of carnitine.
Free Carnitine: Regenerated through reduction reactions.
Carnitine Esters: Produced in substitution reactions with fatty acids.
Scientific Research Applications
Carnitine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential benefits in treating conditions like carnitine deficiency, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mechanism of Action
Carnitine hydrochloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce energy in the form of adenosine triphosphate (ATP). Carnitine also helps in the removal of toxic compounds from the mitochondria, thus maintaining cellular health .
Comparison with Similar Compounds
Carnitine hydrochloride can be compared with other similar compounds, such as:
Acetyl-L-carnitine: Known for its role in cognitive enhancement and stress reduction.
L-carnitine L-tartrate: Often used for improving physical performance and recovery.
Propionyl-L-carnitine: Studied for its cardiovascular benefits
Uniqueness
Carnitine hydrochloride is unique due to its high solubility in water and its specific role in fatty acid metabolism. Unlike its derivatives, it is primarily used for its metabolic functions rather than cognitive or cardiovascular benefits .
Properties
Molecular Formula |
C7H17ClNO3+ |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |
InChI Key |
JXXCENBLGFBQJM-FYZOBXCZSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
Origin of Product |
United States |
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